molecular formula C7H6N2O2S B2997676 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1007874-97-6

2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B2997676
CAS No.: 1007874-97-6
M. Wt: 182.2
InChI Key: SHGLPSLGTUMQIP-UHFFFAOYSA-N
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Description

2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS 1007874-97-6) is a high-value heterocyclic building block of significant interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C7H6N2O2S and a molecular weight of 182.20 g/mol, serves as a versatile precursor for the construction of more complex molecules . The carboxylic acid functional group provides a key handle for further derivatization, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . As a fused bicyclic system containing multiple heteroatoms, it is particularly valuable in the design and synthesis of novel compounds for pharmaceutical research and the development of agrochemicals . This product is supplied with a typical purity of 95% or higher and has a physical form of a white to off-white solid . Researchers should note that this compound requires careful handling; it may cause skin and eye irritation and be harmful if swallowed . This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

IUPAC Name

2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-3-9-5(6(10)11)2-8-7(9)12-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGLPSLGTUMQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007874-97-6
Record name 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted imidazo[2,1-b]thiazole compounds .

Scientific Research Applications

Safety and Hazards

The compound is classified with the following GHS classifications :

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Potential Applications

While the search results do not provide specific applications for this compound, they do provide information on related compounds and their applications, suggesting potential research avenues:

  • Anticonvulsant Activity: Thiazole derivatives have demonstrated anticonvulsant properties .
  • Anticancer Activity: Thiazole derivatives have exhibited anticancer activity against various cancer cell lines .
  • Building block in synthesis: this compound can be used as a building block for synthesizing more complex molecules with potential biological activities .

Further Research

Further research is needed to explore the specific applications of this compound. This could involve:

  • Testing for biological activities: Evaluating the compound's potential anticonvulsant, anticancer, and other pharmacological activities.
  • Using it as a building block: Synthesizing novel compounds incorporating this compound and evaluating their properties.
  • Investigating its role in chemical reactions: Exploring its potential as a catalyst or reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimicrobial activity, it disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazo[2,1-b]thiazole-5-carboxylic acid derivatives are highly dependent on substituent position and electronic nature:

  • 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid : Differs by a methyl group at position 6. This structural variation enhances steric bulk and lipophilicity (clogP ~4.48), improving membrane permeability in antitubercular agents .
  • 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid : The dual methyl substitution increases molecular weight (196.22 g/mol) and metabolic stability, making it a candidate for prolonged in vivo activity .
  • Imidazo[2,1-b]thiazole-5-carboxylic acid (parent compound) : Lacking methyl groups, it exhibits lower molecular weight (168.17 g/mol) and serves as a precursor for further derivatization .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Methyl and trifluoromethyl substituents increase clogP values (e.g., 4.48 for 6-methyl vs. 3.12 for the parent compound), enhancing blood-brain barrier penetration .
  • Solubility : The carboxylic acid group ensures moderate aqueous solubility, which decreases with bulky substituents (e.g., CF₃) .
  • Metabolic Stability : 6-Substituted derivatives exhibit longer half-lives due to reduced cytochrome P450-mediated oxidation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents clogP* References
2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid C₇H₆N₂O₂S 182.20 2-methyl 3.75
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid C₇H₆N₂O₂S 182.20 6-methyl 4.48
2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid C₈H₈N₂O₂S 196.22 2,6-dimethyl 4.92
Imidazo[2,1-b]thiazole-5-carboxylic acid C₆H₄N₂O₂S 168.17 None 3.12
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid C₇H₃F₃N₂O₂S 236.17 6-CF₃ 4.65

*clogP values estimated from analogous compounds.

Biological Activity

2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its biological activities, particularly in the context of antimicrobial and antitumor properties. This article delves into the compound's mechanisms of action, pharmacokinetics, and applications in scientific research, supported by relevant case studies and data.

Target of Action

The primary target of this compound is QcrB , a crucial component of the mycobacterial cytochrome bcc-aa3 supercomplex involved in the electron transport chain. Inhibition of QcrB disrupts energy production in mycobacteria, leading to cell death.

Mode of Action

The compound inhibits QcrB's function, which is essential for ATP synthesis. By interfering with the electron transport chain, it effectively halts the normal flow of electrons necessary for cellular energy production .

Biochemical Pathways

The affected pathway is the electron transport chain in mycobacteria. The disruption of this pathway results in a lack of ATP production, ultimately causing mycobacterial growth inhibition.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties. In animal models, it demonstrated a good drug exposure profile with an area under the curve (AUC) greater than 11,700 ng·hr/mL and a half-life exceeding 24 hours. This suggests potential for effective dosing regimens in therapeutic applications.

Antimicrobial Activity

The compound has shown significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values ranging from 0.0625 to 2.5 μM. These findings indicate its potential as an anti-tuberculosis agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been explored for its cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance cytotoxicity. For instance, compounds with specific substitutions exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Case Studies

StudyFindings
Samala et al. (2020) Reported MIC values for imidazo[2,1-b]thiazole derivatives against Mtb ranging from 0.061 mM to >100 mM toxicity against human lung fibroblast cells .
Research on Antitumor Activity Identified various thiazole derivatives with promising anticancer potential; specific modifications led to enhanced activity against glioblastoma and melanoma cell lines .
Pharmacokinetic Studies Demonstrated favorable AUC and half-life in mice, indicating potential for further development as a therapeutic agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives with high purity?

Answer:
The core scaffold can be synthesized via cyclization of thiosemicarbazide with carboxylic acids, followed by amide bond formation using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, anti-tuberculosis derivatives were prepared by coupling the core acid (e.g., 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid) with pentafluorosulfanyl benzylamines under mild conditions . Key steps include:

  • Purification : Flash column chromatography for intermediates.
  • Yield optimization : Adjusting stoichiometry of coupling reagents (e.g., 27% yield for Compound 18 in tuberculosis studies) .
  • Quality control : NMR (e.g., δ 7.99 ppm for aromatic protons) and LC-MS to confirm structural integrity .

Basic: What analytical techniques are critical for characterizing this compound and its analogs?

Answer:

  • NMR spectroscopy : Proton signals (e.g., δ 2.37–2.52 ppm for methyl groups) and carbon shifts confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 236.17 for the parent compound) validate molecular weight .
  • HPLC : Purity assessment (>95% for bioactive derivatives) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., single-crystal studies for thiadiazole analogs) .

Basic: Which biological targets are associated with this compound in current research?

Answer:

  • Enzyme inhibition : 89% inhibition of 5-lipoxygenase and 63% inhibition of EGFR kinase in preliminary assays .
  • Anti-tuberculosis activity : Derivatives targeting Mycobacterium tuberculosis pantothenate synthase show MIC values as low as 0.004 μM .
  • Carbonic anhydrase modulation : Thiazole-5-carboxylic acid derivatives exhibit IC₅₀ values in the nanomolar range .

Advanced: How can structure-activity relationship (SAR) studies improve potency against Mycobacterium tuberculosis?

Answer:

  • Substitution strategy : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 6 to enhance membrane permeability (clogP ~4.48) .
  • Bioisosteric replacement : Replace methyl groups with pentafluorosulfanyl benzylamines to improve target binding (MIC improvement from 0.03 μM to 0.004 μM) .
  • In silico validation : Molecular docking with pantothenate synthase (PDB: 3IVX) identifies key hydrogen bonds with Arg157 and Lys160 .

Advanced: How can conflicting enzyme inhibition data (e.g., 5-lipoxygenase vs. EGFR) be resolved methodologically?

Answer:

  • Assay standardization : Use recombinant enzymes under identical buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Kinetic analysis : Determine Ki values for competitive inhibition (e.g., Lineweaver-Burk plots for 5-lipoxygenase) .
  • Selectivity profiling : Screen against kinase panels (e.g., JAK2, EGFR) to identify off-target effects .

Advanced: What in vivo models are suitable for pharmacokinetic evaluation of derivatives?

Answer:

  • Rodent models : Assess oral bioavailability and blood-brain barrier penetration for neuroprotective analogs (e.g., brain/plasma ratios >0.5) .
  • Metabolic stability : Microsomal assays (human/rat liver microsomes) to predict clearance rates .
  • Toxicity screening : IC₅₀ >25 μM in HEK293 cells indicates low cytotoxicity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure (MSDS Section 2) .
  • Storage : 2–8°C in airtight containers to prevent degradation .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can researchers address low aqueous solubility in preclinical testing?

Answer:

  • Salt formation : Prepare sodium or lysine salts to enhance solubility (e.g., 5-carboxylic acid derivatives) .
  • Nanoformulation : Use PEGylated liposomes to improve bioavailability (e.g., particle size <200 nm) .
  • Co-solvent systems : DMSO/PBS mixtures (≤10% v/v) for in vitro assays .

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